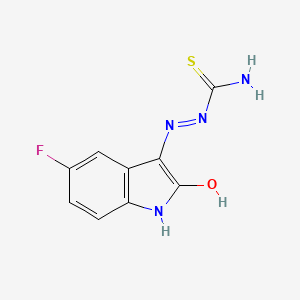

![molecular formula C21H25FN4O2 B5578987 7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated indole derivatives often involves multi-step reactions, starting from suitable precursors to introduce the fluorine atom and the complex side chains. An example includes the synthesis of novel derivatives with anti-inflammatory and antimicrobial activity, where fluorophenyl-indole compounds are obtained in excellent yield through condensation and subsequent reactions (S. Rathod et al., 2008). This suggests that the synthesis of the specified molecule would similarly involve strategic functionalization of the indole core and careful introduction of the oxadiazol and piperidinyl groups.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom which can significantly influence the molecule's electronic distribution and chemical reactivity. The addition of complex side chains like isopropyl-oxadiazol and piperidinyl groups further contributes to the molecule's three-dimensional structure and its interaction with biological targets. Crystal structure analysis, similar to what was conducted by Y. Vaksler et al. (2023) on related compounds, provides insights into the arrangement of atoms and the spatial configuration, crucial for understanding its interaction mechanisms (Y. Vaksler et al., 2023).

Chemical Reactions and Properties

The presence of fluorine in indole derivatives typically enhances their chemical stability and affects their reactivity towards nucleophilic substitution reactions. The oxadiazol and piperidinyl groups introduce additional reactive sites, potentially influencing the molecule's ability to undergo various chemical transformations. Research on similar fluorinated compounds has shown selective reactivity, particularly in the development of ligands for receptors, highlighting the molecule's potential for specificity in chemical reactions (M. B. van Niel et al., 1999).

科学的研究の応用

Serotonin 5-HT2 Antagonists

Research on indole derivatives, similar in structure to the query compound, has led to the discovery of selective serotonin 5-HT2 antagonists. These compounds demonstrate high affinity for 5-HT2 receptors while showing selectivity over dopamine D2 receptors and alpha 1 adrenoceptors. Their pharmacological activities include potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of central 5-HT2 receptor antagonism. Such compounds, owing to their receptor binding profiles and oral activity, could have implications for treating disorders related to serotonin dysregulation (Andersen et al., 1992).

Antimicrobial and Anti-inflammatory Activities

Novel derivatives of fluoro and isopropyl-indole compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies indicate that such compounds can exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents for treating infections and inflammation (Rathod et al., 2008).

Radiopharmaceuticals for Tau Imaging

Indole-based radiopharmaceuticals, such as Fluorine-18 labeled compounds, have been developed for imaging tau pathologies in neurodegenerative diseases. These compounds bind to paired helical filaments of tau, allowing for the visualization of tau aggregates in the brain using PET imaging. This research represents a significant step forward in the diagnosis and study of diseases like Alzheimer's (Shoup et al., 2013).

GPR119 Agonists for Anti-diabetic Therapy

Indoline-based compounds, including those incorporating isopropyl and oxadiazolyl substituents, have been identified as potent GPR119 agonists. These compounds exhibit significant effects in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion, demonstrating potential as anti-diabetic agents (Sato et al., 2014).

Anticancer Activity

Indole-thiazolidinone hybrid structures have been synthesized and shown to possess anticancer activity. These compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage, highlighting their potential as anticancer therapeutics (Kryshchyshyn-Dylevych et al., 2021).

将来の方向性

Given the presence of both an indole and a 1,2,4-oxadiazole ring in this molecule, it could be of interest in medicinal chemistry research. Both of these structural motifs are found in a variety of biologically active compounds, so this molecule could potentially be used as a starting point for the development of new drugs .

特性

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-12(2)20-24-21(28-25-20)14-6-5-9-26(11-14)18(27)10-16-13(3)23-19-15(16)7-4-8-17(19)22/h4,7-8,12,14,23H,5-6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUUMVDOPIXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCC(C3)C4=NC(=NO4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)